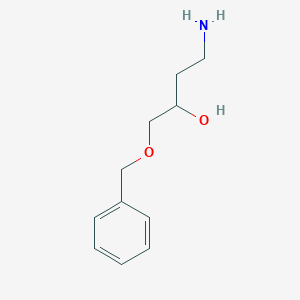

4-Amino-1-(benzyloxy)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-phenylmethoxybutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUYBRFTHNBTDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 1 Benzyloxy Butan 2 Ol

Chemo- and Regioselective Synthesis Strategies for Amino Alcohols

The synthesis of amino alcohols like 4-amino-1-(benzyloxy)butan-2-ol necessitates careful management of reactivity between the amine and hydroxyl functionalities. Chemo- and regioselective strategies are paramount to ensure that reactions occur at the desired position and in the correct order. A common approach involves the ring-opening of activated cyclic precursors, such as epoxides or aziridines, with appropriate nucleophiles. For instance, the reaction of a suitably substituted epoxide with an amine can yield the desired amino alcohol framework with defined regiochemistry.

The biological activity of molecules derived from this compound is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiopure forms of this compound is of significant interest.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including this compound. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Key strategies include:

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation of an allylic alcohol can produce a chiral epoxide, which can then be opened by an amine nucleophile to establish the stereocenters of the amino alcohol.

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation of an alkene can directly introduce both the amine and hydroxyl groups in a stereocontrolled manner.

Kinetic Resolution: Enzymes or chiral catalysts can be employed to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved. For example, lipase-catalyzed acylation of a racemic amino alcohol can provide both the acylated product and the unreacted alcohol in high enantiomeric excess.

These catalytic methods offer efficient routes to enantiopure this compound and its derivatives, minimizing the need for chiral auxiliaries or stoichiometric chiral reagents.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. In the context of this compound synthesis, a chiral auxiliary can be attached to the nitrogen or oxygen precursor to control the stereoselective formation of the C-N or C-O bond.

For example, an Evans' chiral auxiliary can be used to direct the stereoselective alkylation of an enolate to introduce one of the stereocenters. Subsequent functional group transformations and removal of the auxiliary would then yield the enantiopure amino alcohol. While effective, this method requires additional steps for the attachment and removal of the auxiliary.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of enantiopure compounds. Enzymes operate under mild conditions and often exhibit exquisite stereospecificity. For the synthesis of this compound, several biocatalytic strategies can be employed:

Lipases for Kinetic Resolution: As mentioned earlier, lipases are highly effective in the kinetic resolution of racemic alcohols and amines through selective acylation or deacylation.

Transaminases for Asymmetric Amination: Transaminases can catalyze the asymmetric transfer of an amino group from a donor molecule to a ketone, directly producing a chiral amine. A suitably functionalized ketone precursor to this compound could be a substrate for such a transformation.

Alcohol Dehydrogenases for Asymmetric Reduction: The stereoselective reduction of a ketone to a secondary alcohol is a well-established transformation catalyzed by alcohol dehydrogenases. This can be used to set the stereocenter of the hydroxyl group.

The high selectivity of enzymes often leads to products with very high enantiomeric excess, making biocatalysis a very attractive method for industrial-scale production.

The construction of the this compound framework can be approached through either convergent or divergent synthetic strategies.

Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then joined together in the later stages of the synthesis. For this compound, this could involve the coupling of a C2 fragment containing the hydroxyl group with a C2 fragment containing the amino group. This strategy is often more efficient for complex molecules as it allows for the parallel synthesis of key intermediates.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. A chiral precursor containing the core butan-2-ol structure could be divergently modified to introduce the benzyloxy and amino functionalities, potentially leading to a library of related amino alcohols.

Stereoselective Approaches to Enantiopure this compound

Protecting Group Strategies for Amine and Hydroxyl Functionalities in Amino Alcohol Synthesis

The presence of both an amine and a hydroxyl group in this compound necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. The choice of protecting groups is critical and must be carefully planned to allow for their selective removal under different conditions.

Common protecting groups for the amine functionality include:

Carbamates: Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are widely used as they are stable under a variety of reaction conditions and can be readily removed. Boc is typically cleaved under acidic conditions, while Cbz is removed by hydrogenolysis.

Amides: Acetyl or benzoyl groups can be used, though their removal often requires harsher conditions.

For the hydroxyl group, common protecting groups include:

Ethers: The benzyl (B1604629) (Bn) group is already present in the target molecule at the 1-position. Other ethers like silyl (B83357) ethers (e.g., TBDMS, TIPS) are frequently used to protect the secondary alcohol at the 2-position due to their ease of introduction and removal with fluoride (B91410) reagents.

Esters: Acetate or benzoate (B1203000) esters can also be employed, typically removed by hydrolysis.

The orthogonal nature of these protecting groups is a key consideration. For instance, a Boc-protected amine and a TBDMS-protected hydroxyl group can be deprotected sequentially without affecting each other, allowing for the selective functionalization of either the amine or the hydroxyl group.

| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) |

| Hydroxyl | Triisopropylsilyl | TIPS | Fluoride source (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

Green Chemistry Principles in the Synthesis of Amino Alcohol Derivatives

The integration of green chemistry principles into the synthesis of amino alcohol derivatives, such as this compound, aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative solvents, the development of recyclable and highly efficient catalysts, and the use of renewable starting materials. These approaches are critical for developing sustainable manufacturing processes.

Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with safer alternatives like water or to eliminate the need for a solvent altogether.

Solvent-Free Synthesis: The synthesis of β-amino alcohols, a class of compounds that includes this compound, can often be achieved under solvent-free conditions. A common method involves the direct reaction of an epoxide with an amine. tandfonline.comresearchgate.net For instance, heating an epoxide and an amine in a sealed container can lead to the regioselective formation of the corresponding β-amino alcohol in high yields without the need for a solvent or a catalyst. researchgate.nettandfonline.com This approach simplifies the work-up procedure and reduces waste. While this specific method has not been documented for this compound, the general principle is applicable. The reaction of (benzyloxymethyl)oxirane with ammonia (B1221849) under solvent-free conditions would be a direct route to the target molecule.

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of β-amino alcohols via the aminolysis of epoxides can be effectively carried out in water, often without the need for a catalyst. organic-chemistry.orgorganic-chemistry.org This method provides high selectivity and excellent yields. organic-chemistry.org Furthermore, visible-light photoredox catalysis has been successfully employed for the synthesis of 1,2-amino alcohols in water at room temperature, highlighting a mild and efficient pathway. rsc.org Hot water can also function as both a solvent and a mild acid catalyst for the ring-opening of epoxides and aziridines with various nucleophiles, including amines. organic-chemistry.org

The table below summarizes findings for solvent-free and aqueous syntheses of β-amino alcohols, which are analogous to the synthesis of this compound.

| Reaction Type | Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

| Aminolysis of Epoxide | Epoxide, Amine | None | None (Solvent-Free) | 90°C, Sealed Ampoule | High | researchgate.nettandfonline.com |

| Aminolysis of Epoxide | Epoxide, Amine | Cyanuric Chloride | None (Solvent-Free) | Mild | Excellent | tandfonline.com |

| Aminolysis of Epoxide | Epoxide, Amine | None | Water | Room Temperature | Excellent | organic-chemistry.org |

| Decarboxylative Coupling | N-aryl amino acid, Aldehyde/Ketone | Visible-light photocatalyst | Water | Room Temperature | - | rsc.org |

| Ring Opening of Epoxide | Epoxide, Amine | None | Water | 60 or 100°C | - | organic-chemistry.org |

Catalyst Development for Sustainable Production

The development of novel catalysts is a driving force in green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while often allowing for catalyst recycling.

Heterogeneous Catalysts: For the synthesis of amino alcohols, heterogeneous catalysts like zeolites are advantageous as they can be easily separated from the reaction mixture and reused. Na-Y zeolite, a solid base catalyst, has been shown to be highly active and reusable for the synthesis of β-amino alcohols from aromatic amines and alkylene carbonates. organic-chemistry.org Gold-based catalysts supported on various metal oxides (e.g., Al₂O₃, TiO₂) have been investigated for the oxidation of amino alcohols to amino acids, a related transformation. researchgate.netmdpi.com While the presence of the amino group can affect catalyst durability, these systems demonstrate the potential of heterogeneous gold catalysts in reactions involving amino alcohols. mdpi.com

Homogeneous and Biocatalysts: Homogeneous catalysts have also been developed for sustainable amino alcohol synthesis. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones in water provides a green and operationally simple route to chiral 1,2-amino alcohols. acs.org This method avoids the need for protecting groups and pressurized equipment. acs.org Dual catalytic systems, such as a Cr/photoredox system, have been developed for the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines, offering a catalytic and atom-economic alternative to traditional methods. acs.orgacs.org

Biocatalysis, using enzymes or whole microorganisms, offers a highly selective and environmentally friendly approach to synthesizing chiral alcohols and amino acids. nih.gov For example, recombinant enzymes have been used for the enantioselective reduction of ketones to produce chiral alcohols with high yields and enantiomeric excess. nih.gov

The following table details various catalytic systems developed for the sustainable synthesis of amino alcohol derivatives.

| Catalyst Type | Catalyst Example | Reaction | Solvent | Key Advantages | Reference |

| Heterogeneous | Na-Y Zeolite | Aminolysis of Alkylene Carbonates | - | Reusable solid base | organic-chemistry.org |

| Heterogeneous | Gold on Metal Oxides (Al₂O₃, TiO₂) | Oxidation of Amino Alcohols | Water | Use of O₂ as oxidant | researchgate.netmdpi.com |

| Homogeneous | Ruthenium Complex | Asymmetric Transfer Hydrogenation | Water | Green solvent, no protecting groups | acs.org |

| Homogeneous | Cr/Photoredox Dual System | Addition to Carbonyls | - | Atom-economic, mild conditions | acs.orgacs.org |

| Biocatalyst | Recombinant Phenylalanine Dehydrogenase | Reductive Amination of Keto Acids | - | High enantioselectivity | nih.gov |

Reactivity Profiles and Chemical Transformations of 4 Amino 1 Benzyloxy Butan 2 Ol

Derivatization of the Primary Amine Functionality

The primary amine group in 4-amino-1-(benzyloxy)butan-2-ol is a key site for various chemical modifications, enabling the introduction of a wide array of functional groups and the construction of heterocyclic systems.

The nucleophilic character of the primary amine facilitates its reaction with acylating and sulfonylating agents to form corresponding amides and sulfonamides. These reactions are fundamental in peptide synthesis and the development of pharmacologically active compounds.

Amidation: The reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, under standard coupling conditions yields N-acylated products. The choice of coupling agents and reaction conditions can be tailored to prevent side reactions involving the secondary hydroxyl group.

Sulfonamidation: Similarly, the amine readily reacts with sulfonyl chlorides in the presence of a base to afford sulfonamides. This transformation is crucial for introducing the sulfonyl moiety, a common feature in many therapeutic agents.

The primary amine, in conjunction with the secondary hydroxyl group, provides a scaffold for the synthesis of various nitrogen-containing heterocycles. These ring systems are prevalent in natural products and medicinal chemistry.

Intramolecular cyclization reactions, often preceded by the derivatization of the amine or hydroxyl group, can lead to the formation of substituted morpholines, piperidines, or other heterocyclic structures. The specific reaction conditions and reagents employed will dictate the resulting heterocyclic ring system.

Reactions Involving the Secondary Hydroxyl Group

The secondary hydroxyl group offers another site for chemical modification, allowing for the introduction of various functionalities through esterification, etherification, oxidation, and reduction pathways.

Esterification: The secondary alcohol can be acylated to form esters using carboxylic acids, acid anhydrides, or acid chlorides. These reactions are typically catalyzed by acids or bases and can be performed selectively in the presence of the amine group by employing appropriate protecting group strategies.

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone using a variety of oxidizing agents. Common reagents for this transformation include Swern oxidation and Dess-Martin periodinane. The resulting ketone is a valuable intermediate for further synthetic manipulations.

Reduction: While the existing secondary alcohol is already in a reduced state, the term "reduction pathways" in a broader context could refer to the deoxygenation of the hydroxyl group, although this is a less common transformation for this specific substrate.

Cleavage and Modification of the Benzyl (B1604629) Ether Moiety

The benzyl ether group serves as a protecting group for the primary alcohol and its cleavage is a key step in many synthetic routes.

The most common method for debenzylation is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere, yielding the free primary alcohol and toluene (B28343) as a byproduct. organic-chemistry.org The conditions for this reaction are generally mild and chemoselective, leaving other functional groups intact.

Alternative methods for benzyl ether cleavage include the use of strong acids, although this is limited to substrates that are not acid-sensitive. organic-chemistry.org Oxidative cleavage is another possibility. For instance, p-methoxybenzyl ethers can be cleaved using oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgnih.gov

Rearrangement and Cyclization Reactions of this compound

The chemical structure of this compound, featuring a primary amine and both a primary and a secondary alcohol (the former protected as a benzyl ether), makes it a versatile precursor for the synthesis of nitrogen-containing heterocyclic compounds. The most prominent and synthetically valuable transformations for this scaffold involve intramolecular cyclization to form saturated five-membered rings, namely substituted pyrrolidines. These pyrrolidine (B122466) derivatives are crucial building blocks in medicinal chemistry and drug discovery. nih.gov

The direct rearrangement of the this compound backbone is less common compared to cyclization. For γ-amino alcohols of this type, intramolecular cyclization is the predominant reaction pathway due to the high stability and favorable kinetics of forming a five-membered ring system.

The most documented and synthetically logical pathway involves the formation of a 3-hydroxypyrrolidine derivative. This transformation is not a single-step process but a multi-step sequence that involves the strategic protection of the amine and selective activation of one of the hydroxyl groups to facilitate an intramolecular nucleophilic substitution.

The typical synthetic route proceeds as follows:

N-Protection: The primary amino group is first protected to prevent it from reacting in subsequent steps and to modulate its nucleophilicity. Common protecting groups for this purpose include the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Deprotection of the Primary Alcohol: The benzyl ether at the C-1 position is cleaved to reveal the primary hydroxyl group. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This step yields the key intermediate, an N-protected 4-aminobutane-1,2-diol.

Selective Activation of the Primary Hydroxyl: For cyclization to occur, one of the hydroxyl groups must be converted into a good leaving group. Chemoselective activation of the primary hydroxyl group over the more sterically hindered secondary hydroxyl group is crucial. This is commonly accomplished by converting the primary alcohol into a sulfonate ester, such as a tosylate (using tosyl chloride, TsCl) or a mesylate (using mesyl chloride, MsCl), in the presence of a base like triethylamine (B128534) or pyridine. nih.gov

Intramolecular Cyclization: In the final step, a base is used to promote the intramolecular S_N2 reaction. The nitrogen atom of the protected amine attacks the carbon atom bearing the leaving group (the activated C-1 position), displacing the sulfonate and forming the five-membered pyrrolidine ring. This type of reaction, a 5-exo-tet cyclization, is highly favored according to Baldwin's rules. organic-chemistry.org The reaction typically yields a protected (S)-3-hydroxypyrrolidine derivative, a valuable chiral building block for various pharmaceutical agents. sigmaaldrich.comnih.gov

A plausible reaction scheme for the cyclization of this compound to a protected 3-hydroxypyrrolidine is detailed in the table below.

| Step | Starting Material | Reagents and Conditions | Product | Description |

|---|---|---|---|---|

| 1 | This compound | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂) | tert-butyl (4-(benzyloxy)-3-hydroxybutyl)carbamate | Protection of the primary amine with a Boc group. |

| 2 | tert-butyl (4-(benzyloxy)-3-hydroxybutyl)carbamate | H₂, Palladium on Carbon (Pd/C), Methanol (MeOH) | tert-butyl (3,4-dihydroxybutyl)carbamate | Cleavage of the benzyl ether via catalytic hydrogenation to yield the corresponding diol. |

| 3 | tert-butyl (3,4-dihydroxybutyl)carbamate | p-Toluenesulfonyl chloride (TsCl), Pyridine, 0°C to rt | tert-butyl (3-hydroxy-4-(tosyloxy)butyl)carbamate | Selective tosylation of the less sterically hindered primary hydroxyl group. |

| 4 | tert-butyl (3-hydroxy-4-(tosyloxy)butyl)carbamate | Sodium hydride (NaH), Tetrahydrofuran (THF) | (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | Base-mediated intramolecular S_N2 cyclization to form the pyrrolidine ring. |

4 Amino 1 Benzyloxy Butan 2 Ol As a Versatile Chiral Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Active Compounds

The structural motif of 4-Amino-1-(benzyloxy)butan-2-ol is a key feature in a variety of molecules that exhibit significant biological activity. Its application as a starting material or intermediate allows for the introduction of chirality and specific functionalities that are crucial for molecular recognition and interaction with biological targets.

Incorporation into Peptide Mimetics and Modified Peptides

While direct incorporation of this compound into peptide mimetics is not extensively documented in publicly available research, its structural features strongly suggest its potential in this area. Chiral 1,2-amino alcohols are recognized as privileged scaffolds in the design of drug candidates. nih.gov The synthesis of modified peptides often involves the use of specialized building blocks during solid-phase peptide synthesis (SPPS) to introduce non-natural amino acids or to create peptide isosteres with improved properties such as enhanced stability or bioavailability. nih.gov

The vicinal amino and hydroxyl groups in this compound allow for its derivatization and subsequent integration into a peptide chain, potentially acting as a hinge or a turn-inducing element. The benzyloxy group provides a protected hydroxyl function that can be deprotected at a later stage for further functionalization.

Role in the Construction of Natural Product Cores

The stereoselective synthesis of amino alcohols is a critical aspect of natural product synthesis, as this motif is present in numerous biologically active natural products. diva-portal.org Although specific examples detailing the use of this compound in the total synthesis of a natural product are not readily found in the literature, its potential as a chiral starting material is evident. Many synthetic strategies towards complex natural products rely on the use of the "chiral pool," which involves utilizing readily available enantiopure compounds as starting materials. The defined stereochemistry of this compound makes it an ideal candidate for such approaches.

For instance, the synthesis of various amino-polyol containing natural products often involves the coupling of chiral fragments. The functional groups of this compound are well-suited for such coupling reactions, serving as a linchpin to connect different parts of a complex molecule.

Utilization in the Synthesis of Small Molecule Libraries

The development of small molecule libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. The synthesis of a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated for their antimycobacterial activity, highlights the utility of benzyloxy-containing building blocks in generating libraries of potential drug candidates. nih.gov In this particular study, various substituted benzyl (B1604629) bromides were reacted with 4-cyanophenol to introduce the benzyloxy moiety, followed by further transformations to yield the final quinoline (B57606) derivatives. nih.gov While this example does not directly employ this compound, it underscores the importance of the benzyloxy group in the synthesis of diverse molecular scaffolds. The functional handles of this compound would allow for its attachment to a solid support or for its reaction with a variety of reagents in a combinatorial fashion to generate a library of compounds with diverse functionalities.

Applications in Asymmetric Catalysis and Ligand Design

Chiral amino alcohols are highly valued as ligands in asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. researchgate.netfrontiersin.org The development of efficient chiral catalysts is crucial for the enantioselective synthesis of a wide range of chemical compounds, including pharmaceuticals and agrochemicals. frontiersin.orgrsc.org

While the direct application of this compound as a ligand in a specific catalytic reaction is not prominently reported, its structural similarity to other effective chiral amino alcohol ligands suggests its potential in this domain. For example, chiral 1,2-amino alcohols are known to be effective ligands in a variety of asymmetric transformations. nih.govresearchgate.net The nitrogen and oxygen atoms of this compound can act as bidentate ligands, coordinating to a metal and inducing chirality in the catalytic process. The benzyloxy group can be retained or modified to fine-tune the steric and electronic properties of the resulting catalyst complex.

Stereoselective Synthesis of Novel Amine and Alcohol Derivatives

The inherent chirality and functional groups of this compound make it an excellent starting material for the stereoselective synthesis of a variety of new chiral amines and alcohols. diva-portal.org These derivatives can serve as valuable intermediates in the synthesis of more complex molecules or as target compounds themselves with potentially interesting biological properties.

The amino group can be acylated, alkylated, or used in the formation of imines, while the hydroxyl group can be oxidized, etherified, or esterified. These transformations can be carried out with a high degree of stereocontrol, preserving the original chirality of the starting material. For example, the stereoselective synthesis of δ- and ε-amino ketone derivatives has been achieved through the addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines. nih.govsemanticscholar.org This methodology highlights how chiral amino compounds can be elaborated into more complex structures with high diastereoselectivity. Similarly, this compound could be transformed into a range of derivatives by exploiting the reactivity of its amino and hydroxyl functionalities.

Advanced Spectroscopic and Mechanistic Characterization of 4 Amino 1 Benzyloxy Butan 2 Ol and Its Derivatives

Elucidation of Stereochemistry via Advanced NMR Techniques (e.g., NOESY, COSY, HMQC)

The unambiguous assignment of stereochemistry is paramount in understanding the biological activity and chemical properties of chiral molecules like 4-Amino-1-(benzyloxy)butan-2-ol. Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for this purpose.

Correlation Spectroscopy (COSY) would be instrumental in establishing the proton-proton coupling network within the molecule. For this compound, COSY spectra would reveal correlations between the protons on adjacent carbons, for instance, between the methine proton at C2 and the methylene (B1212753) protons at C1, C3, and the amino group protons at C4. This helps in assigning the signals in the complex ¹H NMR spectrum. youtube.comreddit.comresearchgate.net

Heteronuclear Multiple Quantum Coherence (HMQC) , or its more modern counterpart, Heteronuclear Single Quantum Coherence (HSQC), is used to correlate directly bonded proton and carbon atoms. youtube.comreddit.comresearchgate.netlibretexts.org This two-dimensional NMR experiment would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its attached proton(s). For example, the carbon of the benzylic ether methylene group would show a cross-peak with its corresponding two-proton signal in the ¹H NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution. For a derivative of this compound, NOESY could reveal through-space interactions between the protons on the stereogenic center (C2) and other protons in the molecule, helping to deduce the orientation of the hydroxyl and the aminoalkyl groups.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on analogous structures.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key COSY Correlations (Predicted) | Key HMQC/HSQC Correlations (Predicted) |

| C1 | 3.4 - 3.6 (m) | ~70 | H1-H2 | C1-H1 |

| C2 | 3.8 - 4.0 (m) | ~72 | H2-H1, H2-H3 | C2-H2 |

| C3 | 1.6 - 1.8 (m) | ~35 | H3-H2, H3-H4 | C3-H3 |

| C4 | 2.8 - 3.0 (t) | ~42 | H4-H3, H4-NH₂ | C4-H4 |

| -OCH₂-Ph | 4.5 (s) | ~73 | - | C-H |

| Phenyl | 7.2 - 7.4 (m) | 127-138 | - | C-H |

| -OH | Variable | - | - | - |

| -NH₂ | Variable | - | H4-NH₂ | - |

Conformational Analysis using Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational flexibility. acs.orgmdpi.comnih.govnih.gov

Infrared (IR) Spectroscopy of this compound would show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of these bands can indicate the extent of intra- and intermolecular hydrogen bonding. mdpi.com The C-O stretching vibrations of the ether and alcohol functionalities would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands from the benzyl (B1604629) group would also be prominent.

Raman Spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. The symmetric stretching of the C-C backbone and the phenyl ring would give rise to distinct Raman signals. Conformational changes in the molecule can lead to shifts in the vibrational frequencies and changes in the intensities of the Raman bands, especially in the low-frequency region which is sensitive to skeletal vibrations. nih.gov

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, IR) | Expected Wavenumber (cm⁻¹, Raman) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| N-H | Stretching | 3200-3500 (two bands for primary amine) | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C-H (aliphatic) | Stretching | 2850-3000 | Strong |

| C=C (aromatic) | Stretching | 1450-1600 | Strong |

| C-O (ether) | Stretching | 1050-1150 | Moderate |

| C-O (alcohol) | Stretching | 1000-1260 | Moderate |

Mass Spectrometric Fragmentation Pathway Studies for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. miamioh.edufiveable.melibretexts.orggbiosciences.comlibretexts.org

For this compound, electron ionization (EI) would likely lead to a molecular ion peak ([M]⁺), although it might be weak due to the presence of multiple fragmentation sites. The nitrogen rule would apply, predicting an odd nominal molecular weight for a compound with one nitrogen atom. libretexts.org

Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (α to the amine) is a characteristic fragmentation for amines, leading to a resonance-stabilized cation. libretexts.org Similarly, α-cleavage next to the oxygen of the alcohol and ether can occur.

Loss of a benzyl group: Cleavage of the benzylic C-O bond can lead to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. fiveable.me

Loss of water: Dehydration from the alcohol functional group is a common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺. gbiosciences.com

Cleavage of the butanol chain: Fragmentation can occur at various points along the alkyl chain, giving rise to a series of fragment ions.

A hypothetical fragmentation table is shown below.

| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 195 | [C₁₁H₁₇NO₂]⁺ | Molecular Ion |

| 178 | [C₁₁H₁₆NO]⁺ | Loss of OH |

| 164 | [C₁₀H₁₄NO]⁺ | Loss of CH₂OH |

| 108 | [C₆H₅CH₂O]⁺ | Cleavage of C1-O bond |

| 91 | [C₇H₇]⁺ | Benzyl cation/Tropylium ion |

| 74 | [H₂N=CH-CH(OH)-CH₃]⁺ | Cleavage of C1-C2 bond |

| 44 | [H₂N=CH₂]⁺ | Alpha-cleavage at the amine |

X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives)

While obtaining suitable crystals of the parent this compound might be challenging, the formation of crystalline derivatives (e.g., salts with chiral acids or N-acylated derivatives) could enable the use of single-crystal X-ray diffraction. This technique provides the most definitive determination of the absolute configuration of a chiral molecule. embopress.org The resulting three-dimensional structure would precisely define the bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's stereochemistry and solid-state conformation. This information is invaluable for validating the stereochemical assignments made by NMR and for understanding intermolecular interactions in the crystalline state.

Reaction Mechanism Elucidation through Kinetic Studies and Spectroscopic Intermediates

Understanding the reaction mechanisms involving this compound is crucial for controlling the synthesis of its derivatives and for predicting its behavior in various chemical environments.

Kinetic Studies: By systematically varying the concentrations of reactants, catalysts, and temperature, the rate law and activation parameters of a reaction can be determined. For instance, in the N-acylation or O-alkylation of this compound, kinetic studies would help to elucidate whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism and to quantify the relative reactivity of the amino and hydroxyl groups. researchgate.netmdpi.comresearchgate.netscielo.org.mxrsc.org

Spectroscopic Identification of Intermediates: Techniques such as in-situ IR or NMR spectroscopy can be employed to detect and characterize transient intermediates formed during a reaction. For example, in the reaction of this compound with an electrophile, it might be possible to observe the formation of a protonated amine or a reactive intermediate, providing direct evidence for the proposed reaction pathway. The study of the ring-opening of epoxides with amines can provide analogous insights into the nucleophilic attack of the amino group. scielo.org.mxrsc.org

Theoretical and Computational Studies of 4 Amino 1 Benzyloxy Butan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 4-Amino-1-(benzyloxy)butan-2-ol. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and intermolecular interactions.

A typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G*. This process determines the molecule's lowest energy three-dimensional structure. From this optimized geometry, several key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and ether groups and the nitrogen atom of the amine group, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the amine and hydroxyl hydrogens, marking them as sites for nucleophilic interaction. These studies provide a theoretical foundation for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculations performed at the B3LYP/6-31G level of theory.*

| Property | Calculated Value | Significance |

| Total Energy | -748.5 Hartree | Represents the total electronic and nuclear energy of the optimized geometry. |

| HOMO Energy | -0.23 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | +0.05 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 0.28 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations provide insight into a static, minimum-energy structure, this compound is a flexible molecule that can adopt numerous conformations in solution. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape over time, providing a dynamic picture of the molecule's behavior.

In an MD simulation, the molecule is typically placed in a simulated solvent box (e.g., water) and its movements are calculated over a set period (from nanoseconds to microseconds) by solving Newton's equations of motion. This process reveals the accessible conformations and the energetic barriers between them. Analysis of the simulation trajectory can identify the most stable and populated conformational states. Key parameters such as the root-mean-square deviation (RMSD) are monitored to assess the stability of the molecule's structure throughout the simulation. nih.gov

In Silico Studies of Binding Interactions with Protein Targets (focusing on theoretical models)

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is central to structure-based drug design and can provide a theoretical model for the binding of this compound to a hypothetical enzyme or receptor.

The process involves generating a three-dimensional structure of the ligand and the protein target. A docking algorithm then systematically samples a large number of orientations and conformations of the ligand within the protein's active site, scoring each pose based on a function that estimates the binding affinity. The results can predict the most likely binding mode and provide a binding energy value, which indicates the stability of the ligand-protein complex.

For this compound, docking studies could reveal specific key interactions. For example, the amine group could act as a hydrogen bond donor, while the hydroxyl and ether oxygen atoms could act as hydrogen bond acceptors with amino acid residues in the binding pocket. The benzyl (B1604629) group could form favorable hydrophobic or π-stacking interactions with nonpolar residues like phenylalanine, tyrosine, or tryptophan. nih.gov These theoretical models are invaluable for generating hypotheses about the molecule's biological function and for guiding the design of analogs with improved binding affinity.

Table 2: Hypothetical Binding Interactions of this compound with a Protein Active Site Based on a theoretical molecular docking model.

| Functional Group of Ligand | Interacting Residue (Example) | Type of Interaction | Predicted Binding Energy Contribution |

| Amine (-NH2) | Aspartic Acid (ASP) | Hydrogen Bond (Donor) / Salt Bridge | High |

| Hydroxyl (-OH) | Serine (SER) | Hydrogen Bond (Donor/Acceptor) | Moderate |

| Ether Oxygen (-O-) | Asparagine (ASN) | Hydrogen Bond (Acceptor) | Moderate |

| Benzyl Ring | Phenylalanine (PHE) | Hydrophobic (π-π Stacking) | High |

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational chemistry offers methods to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and help interpret experimental spectra.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. The predicted shifts for this compound would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS). The calculations would account for the electronic environment of each nucleus, predicting, for example, the downfield shift of protons adjacent to the electronegative oxygen and nitrogen atoms and the characteristic shifts of the aromatic protons on the benzyl group. chemicalbook.com

Similarly, the vibrational frequencies corresponding to an IR spectrum can be calculated. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies can be assigned to specific molecular motions, such as O-H stretching, N-H stretching, C-H stretching (both aliphatic and aromatic), and C-O ether stretching. While calculated frequencies often have a systematic error, they can be scaled to provide excellent agreement with experimental data, confirming the presence of key functional groups. nist.gov

Table 3: Predicted Spectroscopic Data for this compound Based on theoretical calculations and comparison with similar structures.

| Parameter | Predicted Value/Range | Notes |

| ¹H NMR Chemical Shift (δ, ppm) | ||

| Aromatic Protons (C₆H₅) | 7.2 - 7.4 ppm | Multiplet, typical for a monosubstituted benzene (B151609) ring. |

| Benzyl Protons (-O-CH₂-Ph) | ~4.5 ppm | Singlet or doublet, deshielded by adjacent oxygen and phenyl ring. |

| Methylene (B1212753) Protons (-CH₂-N) | ~2.8 - 3.0 ppm | Multiplet, deshielded by the amine group. chemicalbook.com |

| Hydroxyl Proton (-OH) | Variable | Broad singlet, position depends on solvent and concentration. docbrown.info |

| IR Frequency (cm⁻¹) | ||

| O-H Stretch | 3300 - 3400 cm⁻¹ (broad) | Characteristic of the alcohol hydroxyl group. nist.gov |

| N-H Stretch | 3200 - 3350 cm⁻¹ (medium) | Characteristic of the primary amine group. |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Characteristic of sp² C-H bonds. |

| C-O Stretch (Ether) | 1050 - 1150 cm⁻¹ (strong) | Characteristic of the benzyl ether linkage. |

Design and Optimization of Synthetic Pathways via Computational Modeling

Computational tools are increasingly used to design and optimize synthetic routes to target molecules, a field known as computer-assisted synthesis planning. For a molecule like this compound, these tools can propose efficient pathways by working backward from the target molecule in a process called retrosynthesis. researchgate.net

Retrosynthetic analysis software identifies key bonds that can be disconnected to simplify the molecule into smaller, more readily available precursors, or "synthons." nih.gov For this compound, a primary disconnection might be the C-N bond, suggesting a route involving the amination of a suitable precursor. Another key disconnection could be at the ether linkage.

Once potential retrosynthetic steps are identified, computational databases can be searched for known chemical reactions that can achieve these transformations. Furthermore, computational models can be used to evaluate the feasibility of proposed reaction steps, predict potential side products, and even suggest optimal reaction conditions. For biocatalytic routes, algorithms can search for enzymes capable of performing specific transformations, such as stereoselective reduction or amination, which is particularly relevant for synthesizing a specific enantiomer of this chiral alcohol. mdpi.comosti.gov This computational approach accelerates the development of novel, efficient, and sustainable synthetic pathways.

Table 4: Example of a Computationally-Derived Retrosynthetic Pathway for this compound

| Step | Target/Intermediate | Key Disconnection | Precursors (Synthons) | Proposed Reaction Type |

| 1 | This compound | C-N Bond | 4-Azido-1-(benzyloxy)butan-2-ol | Reduction of Azide (B81097) |

| 2 | 4-Azido-1-(benzyloxy)butan-2-ol | C-N₃ Bond | 1-(Benzyloxy)-3,4-epoxybutane | Epoxide opening with an azide source |

| 3 | 1-(Benzyloxy)-3,4-epoxybutane | C-O-C (Epoxide) | 4-(Benzyloxy)-1-buten-3-ol | Epoxidation |

| 4 | 4-(Benzyloxy)-1-buten-3-ol | C-O (Ether) | 1-Buten-3,4-diol + Benzyl bromide | Williamson Ether Synthesis |

Future Directions and Emerging Research Avenues for 4 Amino 1 Benzyloxy Butan 2 Ol

Development of Novel Stereoselective Catalytic Systems for its Synthesis

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like 4-Amino-1-(benzyloxy)butan-2-ol. Future research will undoubtedly focus on the development of more efficient and highly stereoselective catalytic systems to produce this compound with high enantiomeric purity.

Current research in the broader field of chiral amino alcohol synthesis points towards several promising avenues. One key area is the advancement of asymmetric hydrogenation and transfer hydrogenation of corresponding α-amino ketones or β-azido ketones. The development of novel chiral catalysts, featuring transition metals like ruthenium, rhodium, or iridium, coordinated to sophisticated chiral ligands, will be instrumental. The goal is to achieve high turnover numbers and excellent enantioselectivity under mild reaction conditions.

Another burgeoning area is the use of biocatalysis . Engineered enzymes, such as transaminases and dehydrogenases, offer the potential for unparalleled stereoselectivity and operation in environmentally benign aqueous media. Future efforts will likely involve the directed evolution and protein engineering of these enzymes to enhance their substrate specificity for precursors of this compound and to improve their stability and activity under process conditions. The use of multi-enzyme cascade reactions in a one-pot setting could further streamline the synthesis, improving efficiency and reducing waste.

| Catalytic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Asymmetric Hydrogenation | High efficiency, broad substrate scope. | Development of novel chiral phosphine (B1218219) and diamine ligands. |

| Biocatalysis (Enzymes) | Excellent stereoselectivity, green reaction conditions. | Enzyme screening, directed evolution for enhanced activity and specificity. |

| Organocatalysis | Metal-free, readily available catalysts. | Design of new chiral organocatalysts for asymmetric aldol (B89426) or Mannich reactions. |

Exploration of New Chemical Transformations and Cascade Reactions

Beyond its synthesis, future research will delve into novel chemical transformations of this compound to expand its synthetic utility. The presence of both an amino and a hydroxyl group provides a rich playground for chemical derivatization.

Cascade reactions , which involve a sequence of intramolecular or intermolecular transformations in a single operation, will be a major focus. For instance, the development of cascade sequences initiated by the selective activation of either the amino or hydroxyl group could lead to the rapid assembly of complex heterocyclic scaffolds, such as substituted morpholines or piperidines. These scaffolds are prevalent in many pharmaceutical agents.

Furthermore, the exploration of C-H activation methodologies on the butan-2-ol backbone could open up new avenues for functionalization at positions that are traditionally difficult to access. This would allow for the introduction of diverse substituents, thereby expanding the chemical space accessible from this versatile building block.

Expansion of Applications in Green Chemical Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies. This compound is well-positioned to be a key player in this paradigm shift. Its synthesis through biocatalytic routes, as mentioned earlier, is a significant step towards sustainability.

Future research will likely explore its use as a chiral auxiliary or ligand in green catalytic processes. The development of recyclable, polymer-supported versions of this amino alcohol or its derivatives could facilitate catalyst recovery and reuse, a cornerstone of green chemistry.

Moreover, the use of greener solvent systems, such as water, supercritical fluids, or ionic liquids, for reactions involving this compound will be an important area of investigation. The goal is to minimize the environmental footprint of synthetic processes that utilize this compound.

Integration into Automated Synthesis Platforms

The rise of automation and high-throughput experimentation is revolutionizing chemical research. Integrating the synthesis and derivatization of this compound into automated platforms will accelerate the discovery of new applications.

Automated synthesizers can be programmed to perform multi-step reaction sequences, purifications, and analyses, enabling the rapid generation of libraries of compounds based on the this compound scaffold. This will be particularly valuable for structure-activity relationship studies and the optimization of lead compounds in drug discovery.

Furthermore, the development of flow chemistry processes for the synthesis of this amino alcohol can offer significant advantages in terms of safety, scalability, and process control compared to traditional batch methods.

| Technology | Impact on this compound Research |

| Automated Synthesis | Rapid library generation for SAR studies. |

| High-Throughput Screening | Accelerated discovery of new biological activities. |

| Flow Chemistry | Improved safety, scalability, and process control for synthesis. |

Discovery of Novel Scaffolds through Structure-Activity Relationship (SAR) Studies (pre-clinical, theoretical)

A critical future direction will be the systematic exploration of the structure-activity relationships of derivatives of this compound. This will involve both preclinical experimental studies and theoretical, in silico, investigations.

By systematically modifying the core structure—for instance, by substituting the benzyl (B1604629) group, altering the substitution on the amino group, or introducing new functional groups on the carbon backbone—researchers can probe how these changes affect biological activity. This approach is fundamental to medicinal chemistry for the rational design of new therapeutic agents.

Computational modeling and molecular docking studies will play a crucial role in predicting the binding of these novel derivatives to biological targets, thereby guiding synthetic efforts towards the most promising candidates. This synergistic approach between experimental and theoretical chemistry will be key to unlocking new therapeutic applications for scaffolds derived from this compound.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzylation | Benzyl chloride, K₂CO₃, DMF | 65–75 | >90% |

| Amino group addition | NH₃/MeOH, Pd/C catalysis | 50–60 | 85–90% |

| Deprotection | TFA/CH₂Cl₂, 5 min, RT | 95–100 | >95% |

Basic: How are key functional groups (amino, benzyloxy, hydroxyl) characterized in this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : The benzyloxy group shows aromatic protons at δ 7.3–7.5 ppm and a –OCH₂– triplet near δ 4.5 ppm. The hydroxyl proton (δ 1.5–2.0 ppm) may exchange with D₂O.

- ¹³C NMR : The quaternary carbon adjacent to the benzyloxy group appears at ~70 ppm .

- Mass spectrometry : ESI-MS confirms the molecular ion peak (e.g., m/z 587.2 [MH⁺] for derivatives) .

- IR spectroscopy : N–H stretches (3300–3500 cm⁻¹) and O–H bends (broad ~3200 cm⁻¹) are diagnostic.

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Acidic conditions (pH < 3) : Rapid cleavage of the benzyloxy group occurs, forming 4-amino-butan-2-ol .

- Basic conditions (pH > 10) : The amino group may undergo undesired nucleophilic substitution or oxidation.

- Thermal stability : Decomposition above 80°C, observed via TGA-DSC, with a mass loss peak at 120°C .

- Storage recommendations : Store at 2–8°C in inert atmosphere (argon) to prevent oxidation.

Advanced: What reaction mechanisms dominate during derivatization of this compound (e.g., nucleophilic substitutions)?

Methodological Answer:

- Nucleophilic substitution : The hydroxyl group can be activated via tosylation (TsCl/pyridine) for subsequent displacement by amines or thiols .

- Amino group reactivity : Participates in Schiff base formation with aldehydes (e.g., 2,4-difluorobenzaldehyde) under mild acidic conditions .

- Competing pathways : Steric hindrance from the benzyloxy group may slow SN2 reactions at the β-carbon.

Q. Table 2: Reactivity Under Different Conditions

| Reaction Type | Reagents | Major Product | Byproducts |

|---|---|---|---|

| Tosylation | TsCl, pyridine | Tosylate intermediate | None |

| SN2 displacement | NaN₃, DMF | 4-Azido derivative | Elimination products |

| Reductive amination | NaBH₃CN, MeOH | N-alkylated derivatives | Over-reduction |

Advanced: How does stereochemistry at the C2 hydroxyl group influence biological activity?

Methodological Answer:

- Chiral resolution : The compound has two stereocenters (C2 and C4). Enantiomers are separated using chiral HPLC (e.g., Chiralpak AD-H column) .

- Biological implications : The (R,R)-isomer shows higher binding affinity to bacterial enzyme targets (e.g., Mur ligases) compared to (S,S) .

- Synthesis of stereoisomers : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% enantiomeric excess .

Advanced: How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

Methodological Answer:

- Batch variability : Impurities from residual solvents (e.g., DMF) may shift NMR signals. Use DMSO-d₆ for dissolution to identify residual protons .

- Structural confirmation : X-ray crystallography of a derivative (e.g., hydrochloride salt) resolves ambiguities in stereochemistry .

- Case study : A reported δ 4.5 ppm multiplet was later attributed to diastereomeric contamination; repurification via recrystallization (hexane/EtOAc) resolved the issue .

Advanced: What role does this compound play in medicinal chemistry, particularly as a synthon?

Methodological Answer:

- Naphthyridine synthesis : Serves as a precursor for 1,8-naphthyridine carboxamides, which exhibit antiviral and anticancer activity .

- Targeted delivery : The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

- Case study : Derivative 11 (4-amino-1-(benzyloxy)-N-(2,4-difluorobenzyl)-2-oxo-1,8-naphthyridine-3-carboxamide) showed IC₅₀ = 12 nM against HIV-1 integrase .

Advanced: How can computational modeling predict sites for regioselective modification?

Methodological Answer:

- DFT calculations : Identify the hydroxyl group as the most nucleophilic site (Fukui index f⁻ = 0.15) compared to the amino group (f⁻ = 0.09) .

- Molecular docking : Predicts strong hydrogen bonding between the benzyloxy group and enzyme active sites (e.g., ΔG = −9.2 kcal/mol with E. coli MurD) .

- Machine learning : QSAR models trained on 50 derivatives correlate logP values with antibacterial activity (R² = 0.82) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.